(1-butylindol-3-yl)-naphthalen-2-ylmethanone
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Overview
Description
JWH 073 N-2’-naphthyl isomer is a synthetic cannabinoid that activates both the cannabinoid receptor 1 and cannabinoid receptor 2The compound is structurally similar to JWH 073 but differs by having the naphthyl group attached at the 2’ position and a 2-methylpropyl group in place of a butyl chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 073 N-2’-naphthyl isomer typically involves the reaction of 1-(2-methylpropyl)-1H-indole-3-carboxylic acid with 2-naphthylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures .
Industrial Production Methods
Industrial production of JWH 073 N-2’-naphthyl isomer follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
Chemical Reactions Analysis
Types of Reactions
JWH 073 N-2’-naphthyl isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives.
Substitution: Formation of N-alkylated indole derivatives.
Scientific Research Applications
JWH 073 N-2’-naphthyl isomer has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in forensic and toxicological studies.
Biology: Studied for its interaction with cannabinoid receptors and its potential effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including pain relief and anti-inflammatory properties.
Industry: Used in the development of new synthetic cannabinoids and related compounds for various applications
Mechanism of Action
JWH 073 N-2’-naphthyl isomer exerts its effects by binding to cannabinoid receptor 1 and cannabinoid receptor 2. The binding affinity for these receptors is measured by the inhibition constant values of 8.9 nM and 38 nM, respectively. Upon binding, the compound activates the receptors, leading to the modulation of various intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases .
Comparison with Similar Compounds
Similar Compounds
JWH 073: The parent compound with a butyl chain instead of a 2-methylpropyl group.
JWH 018: Another synthetic cannabinoid with a different alkyl chain length.
JWH 250: A synthetic cannabinoid with a different aromatic substitution pattern.
Uniqueness
JWH 073 N-2’-naphthyl isomer is unique due to its specific structural modifications, which result in distinct binding affinities and pharmacological effects compared to other synthetic cannabinoids. The presence of the 2-methylpropyl group and the 2’-naphthyl substitution enhances its interaction with cannabinoid receptors, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H21NO |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
(1-butylindol-3-yl)-naphthalen-2-ylmethanone |
InChI |
InChI=1S/C23H21NO/c1-2-3-14-24-16-21(20-10-6-7-11-22(20)24)23(25)19-13-12-17-8-4-5-9-18(17)15-19/h4-13,15-16H,2-3,14H2,1H3 |
InChI Key |
LCZKNUDVFMMPPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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